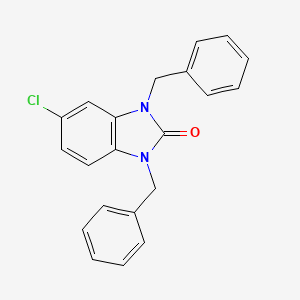

1,3-Dibenzyl-5-chlorobenzimidazol-2-one

Description

Significance of the Benzimidazol-2-one (B1210169) Heterocyclic Scaffold in Contemporary Organic Chemistry

The benzimidazole (B57391) scaffold, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is recognized as a "privileged structure" in the field of medicinal and organic chemistry. nih.govnih.govnih.gov Its importance is derived from its structural similarity to naturally occurring biomolecules, such as purines, which allows it to readily interact with various biological targets. nih.gov The physicochemical properties of the benzimidazole nucleus, including its capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions, enable its derivatives to bind effectively with macromolecules. nih.gov

Within this important class, the benzimidazol-2-one substructure serves as a crucial building block for numerous biologically active compounds. rsglobal.pl Its derivatives are integral to a wide range of therapeutic agents, demonstrating the scaffold's versatility and continued relevance in drug design and discovery. srrjournals.commdpi.comresearchgate.net The structural framework of benzimidazol-2-one is a key component in several compounds used in clinical practice, underscoring its established role in pharmaceutical development. rsglobal.pl

Historical Development and Evolution of Academic Research on Benzimidazol-2-one Derivatives

Academic interest in the benzimidazole core began to flourish following a seminal report in 1944 by Woolley, who postulated that benzimidazole might function as an analog to purines and elicit biological responses. nih.govmdpi.com A significant milestone in its history was the discovery that a derivative, 5,6-dimethylbenzimidazole, is a fundamental structural component of vitamin B12. mdpi.comisca.me This finding spurred further investigation into the biological roles of this heterocyclic system.

The 1950s marked another key development when researchers at Ciba AG discovered the analgesic properties of a class of benzimidazole derivatives, which came to be known as nitazenes. wikipedia.org Although these compounds were ultimately deemed unsuitable for medical use due to side effects, this discovery opened a new avenue of research into the pharmacological potential of the scaffold. wikipedia.org Over the subsequent decades, research has expanded dramatically, exploring the synthesis and activity of a vast number of derivatives for a wide array of potential therapeutic applications. researchgate.net

Overview of the Research Landscape Pertaining to Substituted Benzimidazol-2-one Compounds

The research landscape for substituted benzimidazol-2-one compounds is both broad and dynamic. Scientists have systematically modified the core structure by introducing various substituents at the N-1, C-2, C-5, and C-6 positions to modulate and enhance its biological activity. nih.gov The type and position of these substitutions have been shown to be critical in determining the resulting pharmacological profile. isca.me

Investigations have produced derivatives with a wide spectrum of activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.govisca.menih.gov For instance, studies have shown that the incorporation of chloro and nitro groups can confer potent antimicrobial activity. isca.me The continuous exploration of new synthetic methodologies, including green chemistry approaches, aims to create novel benzimidazole derivatives with improved efficacy and specificity. mdpi.com This ongoing research highlights the scaffold's adaptability and its standing as a central focus in the quest for new therapeutic agents. nih.govrsc.org

Rationale and Scope of Academic Inquiry into 1,3-Dibenzyl-5-chlorobenzimidazol-2-one

The academic inquiry into this compound stems from a logical progression of research on substituted benzimidazolones. Previous studies had reported the synthesis of mono-benzyl derivatives. nih.gov The specific rationale for synthesizing the title compound was to investigate the outcome of using a double molar quantity of benzyl (B1604629) chloride on a 5-chloro-1H-benzimidazol-2(3H)-one precursor, with the goal of producing the dibenzylated analog. nih.gov

The scope of the primary research on this compound has been focused on its synthesis and detailed structural elucidation. A key study successfully synthesized the molecule and characterized its three-dimensional structure using X-ray crystallography. nih.gov This analysis provided precise data on its molecular geometry, including bond lengths and angles, and the spatial orientation of the substituent groups. nih.gov The investigation confirmed that the two benzyl groups are positioned on opposite sides of the planar benzimidazole ring system. nih.gov The presence of the chloro substituent at the 5-position and the two bulky benzyl groups at the N-1 and N-3 positions are defining features whose influence on the molecule's physicochemical properties is a subject of scientific interest.

Crystal Data for this compound

The crystallographic data provides a precise model of the molecule's solid-state structure.

| Property | Value |

| Molecular Formula | C₂₁H₁₇ClN₂O |

| Molecular Weight | 348.82 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cell Length a | 11.0380 (4) Å |

| Cell Length b | 9.2863 (3) Å |

| Cell Length c | 33.2679 (13) Å |

| Cell Angle β | 92.297 (2)° |

| Cell Volume | 3407.3 (2) ų |

| Density (calculated) | 1.360 Mg m⁻³ |

| Radiation Type | Mo Kα |

| Temperature | 293 K |

| Data sourced from reference nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibenzyl-5-chlorobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O/c22-18-11-12-19-20(13-18)24(15-17-9-5-2-6-10-17)21(25)23(19)14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNNCSVSTOQAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N(C2=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350083 | |

| Record name | 1,3-dibenzyl-5-chlorobenzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5357-09-5 | |

| Record name | 1,3-dibenzyl-5-chlorobenzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Chemical Synthesis of 1,3 Dibenzyl 5 Chlorobenzimidazol 2 One

Retrosynthetic Analysis and Design of Synthetic Pathways for the Benzimidazol-2-one (B1210169) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. youtube.com For the 1,3-Dibenzyl-5-chlorobenzimidazol-2-one core, several disconnection approaches can be envisioned.

A primary strategy involves the disconnection of the two N-benzyl bonds and the two N-C(carbonyl) bonds of the cyclic urea (B33335) moiety. This approach simplifies the target molecule back to 4-chloro-1,2-phenylenediamine and a suitable carbonylating agent. The benzyl (B1604629) groups can be introduced via N-alkylation either before or after the formation of the benzimidazol-2-one ring.

Proposed Retrosynthetic Pathway:

Disconnection 1 (N-C Bonds): The primary disconnection breaks the bonds between the nitrogen atoms and the benzyl groups, leading to 5-chloro-1,3-dihydro-2H-benzimidazol-2-one and a benzyl halide (e.g., benzyl bromide).

Disconnection 2 (Urea Formation): A further disconnection of the benzimidazol-2-one core itself suggests a cyclization reaction. This breaks the two N-C(carbonyl) bonds, leading back to 4-chloro-1,2-phenylenediamine and a phosgene (B1210022) equivalent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), urea, or an alkyl chloroformate. nih.govgoogle.com

An alternative, less common pathway involves a molecular rearrangement. For instance, a documented synthesis shows that this compound can be formed via a rearrangement of 7-chloro-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione . researchgate.net This suggests a more complex retrosynthetic analysis starting from a seven-membered ring system.

Precursor Chemistry and Starting Material Selection for this compound Synthesis

The selection of appropriate precursors is critical for a successful synthesis. Based on the retrosynthetic analysis, two main synthetic routes can be outlined, each with its own set of starting materials.

Route A: Stepwise Construction from o-Phenylenediamine (B120857)

This is the most common approach. The synthesis starts with a substituted o-phenylenediamine and builds the final molecule through cyclization and alkylation.

Cyclization: 4-chloro-1,2-phenylenediamine is reacted with a carbonylating agent like urea, potassium cyanate, or 1,1'-carbonyldiimidazole (CDI) to form 5-chlorobenzimidazol-2-one . nih.govnih.gov

N,N'-Dibenzylation: The subsequent step involves the double benzylation of the 5-chlorobenzimidazol-2-one intermediate using a benzylating agent such as benzyl chloride or benzyl bromide in the presence of a base to yield the final product.

Route B: Rearrangement of a Benzodiazepinedione

A specific reported synthesis utilizes a rearrangement mechanism. researchgate.net

Starting Material: The precursor for this route is 7-chloro-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione .

Reaction Conditions: The rearrangement is induced by heating the precursor in the presence of potassium tert-butoxide in refluxing dimethylformamide (DMF). researchgate.net This reaction proceeds through a proposed mechanism involving alkylation at the C3 position of the benzodiazepine (B76468) ring, followed by ring contraction and loss of a ketene (B1206846) derivative to yield this compound. researchgate.net

The table below summarizes the key precursors for these synthetic strategies.

| Precursor Name | Role in Synthesis |

| 4-chloro-1,2-phenylenediamine | Core building block containing the benzene (B151609) ring and two ortho-amino groups. |

| 1,1'-Carbonyldiimidazole (CDI) | A safe and effective carbonylating agent for forming the cyclic urea (imidazol-2-one) ring. nih.govnih.gov |

| Benzyl Chloride / Benzyl Bromide | Alkylating agents used to introduce the two benzyl groups onto the nitrogen atoms of the benzimidazole (B57391) ring. |

| 7-chloro-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione | An advanced intermediate that rearranges to form the target molecule under specific basic conditions. researchgate.net |

| Potassium tert-butoxide | A strong base used to facilitate the rearrangement of the benzodiazepinedione precursor. researchgate.net |

Optimization of Reaction Conditions and Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters such as solvent, temperature, pressure, and catalyst is crucial for maximizing the yield and purity of this compound.

The choice of solvent can significantly influence reaction rates and yields in benzimidazole synthesis. Studies show that polar organic solvents like methanol (B129727) and ethanol (B145695) are generally effective for the condensation reactions that form the benzimidazole ring. researchgate.net In one study, a cobalt(II) acetylacetone (B45752) catalyst in methanol gave a 97% yield for a related synthesis. researchgate.net

Modern approaches emphasize the use of "green" solvents to minimize environmental impact. mdpi.com Water has been successfully used as a solvent, particularly at high temperatures where its properties change to resemble an organic solvent. nih.govresearchgate.net Other environmentally friendly options include ethyl lactate (B86563) and deep eutectic solvents (DES), which can act as both the reaction medium and a reagent, simplifying work-up procedures. nih.govnih.gov For flow chemistry applications, mixtures like THF/PEG300 have been used to ensure the solubility of all reaction components. nih.govmdpi.com

The table below shows the effect of different solvents on the synthesis of related benzimidazole derivatives.

| Solvent(s) | Catalyst/Conditions | Yield (%) | Reference |

| Methanol | Cobalt (II) acetylacetone | 97% | researchgate.net |

| Ethanol | Cobalt (II) acetylacetone | 92% | researchgate.net |

| Ethanol | Zinc triflate, reflux | High | sphinxsai.com |

| Water | Er(OTf)₃, 100°C | 89.7% | nih.gov |

| Ethyl Lactate | Er(OTf)₃, 100°C | 15.3% | nih.gov |

| ChCl:o-PDA (DES) | 80°C, solvent-free | 93% | nih.gov |

| THF/PEG300 (7:3) | CDI, Flow chemistry, 210°C | 98% | mdpi.com |

| Solvent-free | Microwave, Er(OTf)₃, 60°C | High | researchgate.net |

Temperature is a critical parameter in the synthesis of benzimidazol-2-ones. High temperatures are often required to drive the cyclization reaction, especially when using less reactive carbonylating agents. nih.gov For example, the synthesis of the benzimidazol-2-one scaffold using CDI in a batch reaction was performed at 160°C. nih.gov In a flow chemistry setup, temperatures were optimized to as high as 210°C, which, in combination with a back-pressure regulator (250 psi), allowed for rapid and high-yield synthesis. mdpi.com

Studies on benzimidazole synthesis in high-temperature water (250-400°C) show that reaction rates increase significantly with temperature. researchgate.net At these temperatures, water becomes a less polar medium with a higher ionic product, which can facilitate the reaction. researchgate.net

Microwave irradiation has also emerged as a powerful tool for rapidly achieving high temperatures and pressures, leading to dramatically reduced reaction times and often improved yields. mdpi.comnih.gov One-pot syntheses of 1,2-disubstituted benzimidazoles have been achieved in as little as 5-10 minutes under microwave assistance, compared to several hours with conventional heating. nih.gov

A wide array of catalysts has been developed to improve the efficiency and selectivity of benzimidazole synthesis. These catalysts typically function as Lewis or Brønsted acids, activating the carbonyl group of an aldehyde or the amine group of the o-phenylenediamine.

Lewis Acids: Metal triflates such as Erbium(III) triflate (Er(OTf)₃) and Zinc triflate (Zn(OTf)₂) are highly effective, often in very low catalytic amounts (e.g., 1 mol%). nih.govsphinxsai.commdpi.com They are particularly useful in solvent-free microwave-assisted reactions. nih.gov Other effective Lewis acids include ZrCl₄, TiCl₄, and various lanthanide salts. mdpi.com

Solid-Supported Catalysts: To facilitate catalyst recovery and reuse, a key principle of green chemistry, many catalysts are immobilized on solid supports. chemmethod.com Examples include silica-supported periodic acid (H₅IO₆-SiO₂), perchloric acid on silica (B1680970) (HClO₄–SiO₂), and sulfonic acid-functionalized magnetic nanoparticles. researchgate.netnih.govresearchgate.net These systems offer mild reaction conditions, easy work-up, and high yields. nih.gov

Nanocatalysts: Nanoporous materials like zeolites and specifically designed nanocatalysts such as ZnO@SO₃H@Tropine have been shown to be highly efficient, providing excellent yields in short reaction times. mdpi.comrsc.org

The table below provides a selection of catalyst systems used in the synthesis of benzimidazole derivatives.

| Catalyst System | Reaction Type / Conditions | Key Advantages | Reference(s) |

| Er(OTf)₃ | Microwave, solvent-free | Fast, efficient, green, low catalyst loading (1 mol%). | mdpi.com, nih.gov |

| H₅IO₆-SiO₂ | Room temperature | Mild conditions, easy work-up, good to excellent yields. | nih.gov |

| ZnO@SO₃H@Tropine | One-pot, three-component | High yields (95-99%), short reaction times, reusable catalyst. | rsc.org |

| Deep Eutectic Solvent (DES) | Solvent-free, 80°C | Acts as both solvent and reagent, sustainable. | nih.gov |

| CeCl₃·7H₂O–CuI | One-pot cyclo-dehydrogenation | Mild conditions, good to excellent yields. | rsc.org |

| 1,1'-Carbonyldiimidazole (CDI) | Flow chemistry, 210°C | Safe carbonylating agent, high reproducibility on a large scale. | nih.gov, nih.gov |

Green Chemistry Principles Applied to the Synthesis of Benzimidazol-2-one Derivatives

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of benzimidazole derivatives. chemmethod.com The goal is to develop processes that are not only efficient but also environmentally benign and economically viable. sphinxsai.com

Key green strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or deep eutectic solvents (DES) is a major focus. nih.govnih.govchemmethod.com

Energy Efficiency: Microwave-assisted synthesis and flow chemistry offer significant energy savings by drastically reducing reaction times from hours to minutes. nih.govnih.govchemmethod.com

Catalysis over Stoichiometric Reagents: The use of recyclable and highly efficient catalysts, such as solid-supported acids and metal nanoparticles, minimizes waste compared to traditional methods that require stoichiometric amounts of strong acids or dehydrating agents. nih.govresearchgate.netrsc.org

Atom Economy: One-pot and multi-component reactions are designed to incorporate the maximum number of atoms from the reactants into the final product, thereby reducing waste. rsc.orgrsc.org For example, the one-pot condensation of o-phenylenediamine and aldehydes avoids the need to isolate intermediates, streamlining the process. chemmethod.com

Waste Reduction: Simple work-up procedures, such as precipitating the product by adding water and filtering, avoid the need for large volumes of organic solvents for extraction and chromatography, a common practice in more traditional syntheses. mdpi.comnih.gov

These green approaches are not only environmentally responsible but also often lead to higher yields, shorter reaction times, and simpler purification processes, making them attractive for industrial applications. sphinxsai.comrsc.org

Rearrangement Reactions and Alternative Synthetic Routes to Benzimidazol-2-one Derivatives

The synthesis of the benzimidazol-2-one scaffold, a core component of this compound, can be achieved through various strategic methodologies, including several notable rearrangement reactions. These reactions provide alternative pathways to the more direct condensation methods, often leveraging different starting materials and reaction conditions.

One significant rearrangement route is the Lossen rearrangement . A modified Lossen rearrangement has been utilized for the facile synthesis of benzimidazol-2-one derivatives. acs.org This method, promoted by the combination of triphenylphosphine (B44618) (Ph3P) and iodine (I2), proceeds through the in-situ generation of isocyanates from readily available hydroxamic acids. organic-chemistry.org The O-activated hydroxamic acid undergoes a Lossen-type rearrangement, and the resulting isocyanate is then trapped intramolecularly by an ortho-amino group to yield the cyclized benzimidazol-2-one product under mild conditions. organic-chemistry.org

Another innovative approach involves the rearrangement of quinoxalin-2-ones . A synthetically useful protocol has been developed for preparing highly functionalized N-pyrrolylbenzimidazol-2-ones through the reaction of 3-aroyl- and 3-alkanoylquinoxalin-2(1H)-ones with enamines in acetic acid. acs.org This reaction proceeds via a rapid rearrangement involving a novel ring contraction of the quinoxalin-2(1H)-one starting material. acs.org This method, sometimes referred to as the Mamedov heterocycle rearrangement, can be conducted at room temperature, offering a simple and green pathway to complex benzimidazole derivatives. rsc.org

Beyond rearrangement reactions, several alternative synthetic routes to N,N'-disubstituted benzimidazol-2-ones have been established. These methods often provide greater control over the substitution pattern on the nitrogen atoms.

Intramolecular N-Arylation of Ureas: Benzimidazol-2-ones can be formed through the intramolecular N-arylation of ureas. This reaction can be carried out at near-ambient temperatures using potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO), tolerating a wide range of functional groups and producing high yields. organic-chemistry.org

Reaction with 1,1'-Carbonyldiimidazole (CDI): CDI is a versatile and safe reagent for synthesizing benzimidazolones from ortho-substituted anilines. koreascience.kr The reaction of CDI with a mono-substituted o-phenylenediamine derivative favors an intramolecular ring formation, yielding the benzimidazolone structure. koreascience.kr

Palladium-Catalyzed Cascade Reactions: A direct and regioselective construction of benzimidazolones can be achieved using a single palladium catalyst. This method couples monosubstituted ureas with 1,2-dihaloaromatic systems through a cascade of two distinct C-N bond-forming processes, allowing for the predictable synthesis of complex heterocycles. organic-chemistry.org

Alkylation via Phase Transfer Catalysis: N-mono- and N,N'-disubstituted benzimidazol-2-one derivatives can be prepared in excellent yields by reacting 1,3-dihydro-2H-benzimidazol-2-one with various alkyl halides under phase transfer catalytic conditions. researchgate.net This method is particularly relevant for introducing substituents like the benzyl groups in the target molecule.

The table below summarizes some of the key alternative synthetic strategies.

Table 1: Comparison of Alternative Synthetic Routes to Benzimidazol-2-one Derivatives

| Synthetic Strategy | Key Reagents/Catalysts | Precursors | Key Features | Citations |

|---|---|---|---|---|

| Lossen Rearrangement | Ph3P, I2 | Hydroxamic acids | Mild conditions, in-situ isocyanate generation. | organic-chemistry.org |

| Quinoxalin-2-one Rearrangement | Enamines, Acetic Acid | 3-Aroyl/Alkanoylquinoxalin-2-ones | Novel ring contraction, forms N-pyrrolyl derivatives. | acs.orgrsc.org |

| Intramolecular N-Arylation | KOH, DMSO | N-Aryl-N'-(2-aminoaryl)ureas | High yields, ambient temperature, metal-free. | organic-chemistry.org |

| CDI-Mediated Cyclization | 1,1'-Carbonyldiimidazole (CDI) | o-Phenylenediamines | Safe reagent, simple work-up. | koreascience.kr |

| Phase Transfer Catalysis | Alkyl Halides, Phase Transfer Catalyst | 1,3-Dihydro-2H-benzimidazol-2-one | Excellent yields for N-alkylation. | researchgate.net |

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of the final compound, this compound, is critical and relies on a sequence of carefully selected purification and isolation techniques. The choice of method depends on the nature of the impurities introduced during the synthesis, which often include unreacted starting materials, reaction byproducts, and catalysts. For many synthetic procedures leading to substituted benzimidazoles, purification systems are frequently required to obtain the desired product with high selectivity. nih.gov

A common initial step following the reaction is an aqueous work-up . This involves washing the crude reaction mixture with water or a suitable aqueous solution. This process is effective for removing water-soluble impurities, such as salts or byproducts like imidazole (B134444) formed when using CDI as a carbonyl source. koreascience.kr

Solvent extraction is a subsequent and crucial step. After the initial work-up, the target compound is selectively extracted from the aqueous phase into an immiscible organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. nih.gov For instance, in some microwave-assisted syntheses of disubstituted benzimidazoles, the product and catalyst can be separated into two phases after the addition of water, followed by simple extraction of the product with ethyl acetate. nih.gov This technique separates the desired organic product from inorganic salts and other polar impurities.

The primary method for obtaining highly pure crystalline solids like this compound is recrystallization . This technique leverages the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. Ethanol is a frequently cited solvent for the crystallization of benzimidazole derivatives. derpharmachemica.com

For challenging separations where impurities have similar solubility profiles to the product, column chromatography is the method of choice. In this technique, the crude mixture is passed through a stationary phase (commonly silica gel) using a liquid mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the components to the stationary phase. While specific conditions for this compound are not detailed in the provided literature, this is a standard and powerful technique for achieving high purity in organic synthesis.

The table below outlines a typical multi-step purification process and the expected outcome at each stage for achieving a high-purity final product.

Table 2: Hypothetical Multi-Step Purification Protocol

| Purification Step | Purpose | Typical Solvents/Materials | Expected Purity | Citations |

|---|---|---|---|---|

| Aqueous Work-up | Removal of water-soluble salts and byproducts. | Water, Brine | > 85% | koreascience.kr |

| Solvent Extraction | Isolation of the organic product from the aqueous phase. | Ethyl Acetate, Dichloromethane | > 90% | nih.gov |

| Recrystallization | Removal of closely related impurities; yields crystalline solid. | Ethanol, Methanol | > 98% | derpharmachemica.com |

| Column Chromatography | Final purification to remove trace impurities. | Silica Gel, Hexane/Ethyl Acetate mixtures | > 99.5% | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1'-Carbonyldiimidazole (CDI) |

| This compound |

| 1,3-Dihydro-2H-benzimidazol-2-one |

| 3-Alkanoylquinoxalin-2(1H)-one |

| 3-Aroylquinoxalin-2(1H)-one |

| Acetic Acid |

| Dimethyl sulfoxide (DMSO) |

| Ethanol |

| Ethyl acetate |

| Ethyl chloroformate |

| Iodine |

| N-pyrrolylbenzimidazol-2-one |

| Potassium hydroxide |

Investigation of Chemical Reactivity and Derivatization Strategies for 1,3 Dibenzyl 5 Chlorobenzimidazol 2 One

Exploration of Electrophilic Substitution Reactions on the Chlorobenzimidazol-2-one Moiety

The benzene (B151609) portion of the benzimidazol-2-one (B1210169) core is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents already present: the chloro group and the fused imidazol-2-one ring. The chlorine at the 5-position is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions. msu.edulibretexts.org However, the fused urea (B33335) moiety and the N-benzyl groups also influence the electron density of the aromatic ring. msu.edu

The primary positions for electrophilic attack on the 5-chlorobenzimidazol-2-one core are C4, C6, and C7. The directing effects of the existing chloro substituent would favor substitution at the C4 and C6 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. msu.edulibretexts.org For instance, nitration is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. libretexts.org The substitution pattern is dictated by the combined electronic and steric influences of the substituents. libretexts.org The bulky N-benzyl groups may sterically hinder attack at the C4 and C7 positions, potentially favoring substitution at the C6 position.

| Reaction | Reagent/Catalyst | Potential Electrophile | Expected Substitution Position(s) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4, C6 |

| Bromination | Br₂ / FeBr₃ | Br⁺ | C4, C6 |

| Sulfonation | SO₃ / H₂SO₄ | SO₃ | C4, C6 |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | C6 |

Nucleophilic Reactivity and Transformations Involving the Carbonyl Group

The carbonyl group (C=O) at the C2 position of the benzimidazol-2-one ring is a site for nucleophilic attack. This reactivity is characteristic of cyclic ureas. Transformations at this position can alter the core structure of the heterocycle. For example, the carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the benzimidazol-2-one into a benzimidazole (B57391) derivative.

Another potential transformation is the reaction with organometallic reagents, such as Grignard reagents (RMgX). However, the stability of the benzimidazolone ring often makes such additions challenging without disrupting the heterocyclic system. The reactivity of the carbonyl can also be exploited in condensation reactions, although this is less common for the already stable benzimidazol-2-one ring. clockss.org

Modifications and Functionalization at the N1 and N3 Positions of the Benzimidazol-2-one Ring System

The starting compound, 1,3-Dibenzyl-5-chlorobenzimidazol-2-one, is already fully substituted at the N1 and N3 positions. Therefore, further functionalization at these sites requires the removal of one or both benzyl (B1604629) groups. The N-benzyl group is a common protecting group in organic synthesis and can be cleaved under various conditions. ox.ac.uk

A primary method for N-debenzylation is catalytic hydrogenation. ox.ac.uk This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). nih.gov This process cleaves the benzyl-nitrogen bond to yield the corresponding N-H benzimidazolone. The resulting secondary amine(s) can then be subjected to a wide range of functionalization reactions, including alkylation, acylation, or arylation, to introduce new substituents at the N1 and/or N3 positions. nih.gov The regioselectivity of these subsequent reactions can often be controlled by the reaction conditions. acs.orgnih.gov

| Transformation | Reagents/Conditions | Result |

| Debenzylation | H₂, Pd/C, solvent (e.g., EtOH, MeOH) | Cleavage of one or both N-benzyl groups |

| Re-alkylation | Alkyl halide, base (e.g., K₂CO₃, NaH) | Introduction of new N-alkyl groups |

| Re-acylation | Acyl chloride or anhydride, base | Introduction of new N-acyl groups |

Transition Metal-Catalyzed Coupling Reactions for Further Functionalization

The chlorine atom at the C5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling is a prominent example, where the C-Cl bond can be reacted with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgyoutube.comorganic-chemistry.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position.

The general mechanism for a Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Other important cross-coupling reactions applicable to this system include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), Buchwald-Hartwig amination (coupling with amines), and Negishi coupling (coupling with organozinc reagents). nih.gov These reactions provide extensive opportunities to diversify the structure of this compound, creating a library of derivatives with different electronic and steric properties.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | New Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl, Alkyl) |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | C-C (Alkenyl) |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand | C-N |

| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst | C-C (Aryl, Alkyl) |

Stereoselective Transformations and Chiral Derivatization Approaches

The parent molecule, this compound, is achiral. Introducing chirality requires a stereoselective reaction. One approach involves the asymmetric functionalization of the benzimidazole core. For example, enantioselective C-H functionalization or asymmetric cross-coupling reactions could be employed, although these are advanced methods that require chiral catalysts or ligands.

A more direct strategy involves using chiral reagents or building blocks. For instance, after debenzylation (as described in section 3.3), the resulting N-H groups could be alkylated with a chiral electrophile. Alternatively, a chiral substituent could be introduced via a cross-coupling reaction at the C5 position, using a chiral organoboron or organozinc reagent.

Recent advances have shown that the C2 position of benzimidazoles can be functionalized enantioselectively. While the starting compound is a benzimidazol-2-one, related benzimidazole structures can undergo asymmetric C2-allylation, suggesting that with appropriate modification of the substrate (e.g., conversion of the C=O to a leaving group), similar stereoselective additions might be possible. nih.gov

Reaction Mechanisms and Kinetic Studies of Benzimidazol-2-one Transformations

The mechanisms of reactions involving benzimidazoles and benzimidazolones are subjects of detailed study. The formation of the benzimidazole ring itself can proceed through various pathways, often involving the condensation of a phenylenediamine with a carbonyl source, followed by cyclization and dehydration. instras.comnih.gov The mechanism is typically acid-catalyzed, where protonation of the carbonyl group makes it more electrophilic for the initial nucleophilic attack by the amine. nih.gov

For transformations of the pre-formed this compound, mechanistic studies focus on the individual reaction types.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process involving the initial attack of an electrophile (E⁺) on the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. msu.edulibretexts.org This step is typically the rate-determining step. In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring. libretexts.orgbyjus.com

Nucleophilic Substitution at C2: Kinetic studies on the reaction of related 2-chlorobenzimidazolium salts with nucleophiles like thiophenoxide have been performed. These investigations analyze the influence of pH, solvent, and salt concentration on the reaction rate to elucidate the mechanistic pathway, which involves the cleavage of the nucleophile's H-S bond and the formation of the new C-S bond at the C2 position. rsc.org

Transition Metal-Catalyzed Coupling: The catalytic cycle of reactions like the Suzuki-Miyaura coupling is well-established. It begins with the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond. libretexts.org This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. youtube.comlibretexts.org Kinetic studies of these cycles help in optimizing catalyst efficiency and reaction yields.

Advanced Structural and Spectroscopic Elucidation of Molecular Architecture for 1,3 Dibenzyl 5 Chlorobenzimidazol 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

While a complete, published NMR dataset for 1,3-Dibenzyl-5-chlorobenzimidazol-2-one is not widely available in the surveyed literature, the expected spectral features can be reliably predicted based on its chemical structure and data from analogous benzimidazolone and N-benzyl systems.

In a typical ¹H NMR spectrum, the benzylic protons (N-CH₂) would likely appear as a sharp singlet around 5.1-5.3 ppm. The protons of the phenyl rings on the benzyl (B1604629) groups would produce complex multiplets in the aromatic region, typically between 7.2 and 7.4 ppm. The three protons on the chlorinated benzene (B151609) ring of the benzimidazolone core would appear as distinct signals in the downfield aromatic region (approximately 7.0-7.5 ppm), with their specific splitting patterns (doublets and doublets of doublets) dictated by their coupling to one another.

The ¹³C NMR spectrum would be characterized by a key signal for the carbonyl carbon (C=O) of the urea (B33335) moiety, expected in the range of 150-155 ppm. The benzylic carbons (N-CH₂) would resonate around 45-50 ppm. The aromatic region would show multiple signals corresponding to the carbons of the three phenyl rings, with their chemical shifts influenced by their electronic environment, including the electron-withdrawing effect of the chlorine atom.

To unambiguously assign these resonances and confirm the molecular structure, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the spin-spin coupling networks between protons. It would primarily show correlations among the protons on the chlorinated aromatic ring, confirming their adjacent positions. It would also show correlations within the protons of the benzyl phenyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the benzylic proton signal to the benzylic carbon signal and each aromatic proton to its corresponding aromatic carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations Predicted values are based on analyses of similar benzimidazolone structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| C=O (C2) | - | ~153 | - |

| N-CH₂ | ~5.2 (s, 4H) | ~47 | C=O, Benzyl C1', Benzimidazole (B57391) C3a/C7a |

| Benzyl Phenyl (C2'-C6') | ~7.3 (m, 10H) | ~127-136 | Other benzyl carbons, N-CH₂ |

| Benzimidazole C4-H | ~7.4 (d) | ~110 | C5, C6, C7a |

| Benzimidazole C5-Cl | - | ~125 | - |

| Benzimidazole C6-H | ~7.1 (dd) | ~122 | C4, C5, C7a |

| Benzimidazole C7-H | ~7.2 (d) | ~111 | C5, C3a |

Solid-State NMR (ssNMR) would provide information on the molecule's structure in its crystalline form, complementing X-ray diffraction data. Since the crystal structure contains two independent molecules in the asymmetric unit, ssNMR could potentially resolve distinct signals for the non-equivalent carbon and nitrogen atoms in these two conformers. ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) experiments would reveal the chemical shifts in the solid state, with any differences from the solution state indicating varied conformations or intermolecular packing effects.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy is essential for identifying the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the urea-like moiety in the benzimidazolone ring. This peak typically appears in the region of 1700-1680 cm⁻¹. Other significant bands would include C-H stretching vibrations for the aromatic and benzylic groups (above 3000 cm⁻¹ and around 2900 cm⁻¹, respectively), C=C stretching vibrations for the aromatic rings (approx. 1600-1450 cm⁻¹), and C-N stretching vibrations (approx. 1350-1250 cm⁻¹). The C-Cl stretch would be observed in the fingerprint region, typically around 1050-800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Benzylic) | IR, Raman | 2950-2850 | Medium |

| C=O Stretch (Urea) | IR | 1700-1680 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1600-1450 | Strong to Medium |

| C-N Stretch | IR | 1350-1250 | Medium |

| C-Cl Stretch | IR | 1050-800 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy probes the electronic transitions within the molecule. The chromophore of this compound is the benzimidazolone system itself, which is an extended π-conjugated system. It is expected to exhibit strong absorption bands in the UV region. Based on data for similar benzimidazole derivatives, one would anticipate absorption maxima (λ_max) corresponding to π → π* transitions. Typically, benzimidazole systems show two main absorption bands, often in the ranges of 240-250 nm and 270-300 nm. The presence of the benzyl groups and the chlorine atom may cause slight shifts (bathochromic or hypsochromic) in these absorption maxima compared to the unsubstituted parent compound.

Mass Spectrometry (MS) for Fragmentographic Pathway Elucidation and Isotopic Abundance Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns. The molecular formula is C₂₁H₁₇ClN₂O, giving a monoisotopic mass of approximately 348.11 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z 348. Due to the presence of chlorine, a characteristic isotopic pattern, the (M+2)⁺ peak, would be seen at m/z 350 with an intensity of about one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Fragmentation Pathway: The most prominent fragmentation pathway would likely involve the cleavage of the benzyl groups. Loss of a benzyl radical (C₇H₇, 91 Da) would lead to a major fragment ion at m/z 257. A subsequent loss of the second benzyl group is less likely than other rearrangements. A very common and stable fragment in benzyl-containing compounds is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which would be expected to be the base peak or a very intense peak in the spectrum. Other fragmentations could involve the loss of CO (28 Da) from the benzimidazolone ring.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 348/350 | [M]⁺ | [C₂₁H₁₇ClN₂O]⁺ | Molecular ion peak with Cl isotope pattern. |

| 257/259 | [M - C₇H₇]⁺ | [C₁₄H₁₀ClN₂O]⁺ | Loss of one benzyl radical. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, often the base peak. |

X-ray Crystallography for Precise Determination of Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray crystallography has provided definitive proof of the molecular structure and packing of this compound in the solid state. nih.gov

The compound crystallizes in the monoclinic space group P2₁/c. nih.gov A notable feature of the crystal structure is the presence of two independent molecules in the asymmetric unit, meaning there are slight conformational differences between them. In both molecules, the central benzimidazolone ring system is essentially planar. The benzyl substituents are positioned on opposite sides of this central plane. nih.gov

The orientation of the benzyl groups relative to the fused ring system is a key structural feature. In one of the independent molecules, the dihedral angles between the phenyl rings and the benzimidazole mean plane are 77.0(1)° and 78.1(1)°. nih.gov In the second molecule, these angles are very similar, at 76.0(1)° and 76.9(1)°. nih.gov This twisted conformation minimizes steric hindrance. The crystal packing is influenced by an intermolecular Cl⋯O contact of 3.086(1) Å, which helps to stabilize the supramolecular architecture. nih.gov

Table 4: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₁₇ClN₂O |

| Formula Weight | 348.82 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0380 (4) |

| b (Å) | 9.2863 (3) |

| c (Å) | 33.2679 (13) |

| β (°) | 92.297 (2) |

| Volume (ų) | 3407.3 (2) |

| Z (molecules/unit cell) | 8 |

| Calculated Density (Mg m⁻³) | 1.360 |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular structure of this compound, as determined by X-ray crystallography, reveals two independent molecules in the asymmetric unit. The benzimidazolone core is essentially planar. The benzyl substituents are positioned on opposite sides of this core.

Key geometric parameters for the two independent molecules (Molecule A and Molecule B) are detailed in the interactive tables below. These tables provide a comparative view of the bond lengths, bond angles, and selected torsion angles, underscoring the subtle conformational differences that can arise in the crystalline state.

Interactive Data Table: Selected Bond Lengths (Å)

| Bond | Molecule A (Å) | Molecule B (Å) |

| C1-O1 | 1.215(3) | 1.218(3) |

| C1-N1 | 1.380(3) | 1.378(3) |

| C1-N2 | 1.383(3) | 1.385(3) |

| N1-C2 | 1.458(3) | 1.460(3) |

| N2-C9 | 1.455(3) | 1.457(3) |

| C7-Cl1 | 1.740(3) | - |

| C18-Cl2 | - | 1.742(3) |

| C2-C3 | 1.512(4) | 1.510(4) |

| C9-C10 | 1.513(4) | 1.515(4) |

Interactive Data Table: Selected Bond Angles (°)

| Angle | Molecule A (°) | Molecule B (°) |

| O1-C1-N1 | 125.9(2) | 125.8(2) |

| O1-C1-N2 | 126.3(2) | 126.5(2) |

| N1-C1-N2 | 107.8(2) | 107.7(2) |

| C1-N1-C8 | 126.1(2) | 126.3(2) |

| C1-N2-C15 | 126.4(2) | 126.2(2) |

| C1-N1-C2 | 117.5(2) | 117.3(2) |

| C1-N2-C9 | 117.2(2) | 117.4(2) |

| N1-C2-C3 | 112.5(2) | 112.8(2) |

| N2-C9-C10 | 112.3(2) | 112.1(2) |

Interactive Data Table: Selected Torsion Angles (°)

| Torsion Angle | Molecule A (°) | Molecule B (°) |

| C8-N1-C2-C3 | 85.4(3) | 87.1(3) |

| C15-N2-C9-C10 | -83.7(3) | -85.2(3) |

| C1-N1-C2-C3 | -98.3(3) | -96.5(3) |

| C1-N2-C9-C10 | 99.8(3) | 98.2(3) |

The orientation of the benzyl groups with respect to the benzimidazole ring system is a notable feature. In one molecule, the dihedral angles between the phenyl rings and the fused ring system are 77.0(1)° and 78.1(1)°. In the second molecule, these angles are quite similar, at 76.0(1)° and 76.9(1)°. nih.govnih.gov

Intermolecular Interactions and Crystal Packing Motifs

In addition to this specific contact, the crystal structure is stabilized by a network of other non-covalent interactions. While not explicitly detailed in the primary crystallographic report for this specific compound, analysis of related benzimidazolone and imidazolidine-dione structures suggests the likely importance of other interactions in defining the supramolecular architecture. rsc.orgnih.gov These can include:

C-H⋯π Interactions: The hydrogen atoms of the benzyl methylene (B1212753) groups and the aromatic rings can interact with the electron-rich π-systems of adjacent phenyl and benzimidazole rings. These interactions are a common feature in the crystal packing of aromatic compounds. nih.gov

π-π Stacking: The aromatic rings of the benzimidazole core and the benzyl substituents may engage in π-π stacking interactions. These interactions, where the planes of the aromatic rings are parallel-displaced, contribute to the cohesive energy of the crystal. In related structures, centroid-centroid distances between rings are often used to characterize these interactions. researchgate.net

The combination of these directed and non-directed interactions results in a stable, three-dimensional crystalline lattice. The "L-shaped" conformation adopted by similar N-substituted benzimidazol-2-ones is often driven by packing considerations, allowing for efficient intercalation of the substituent chains to minimize void space in the crystal. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Benzimidazol-2-one (B1210169) Derivatives

While this compound itself is an achiral molecule, the benzimidazole scaffold is a core component of many chiral compounds of significant interest in medicinal chemistry and materials science. researchgate.net For these chiral derivatives, Circular Dichroism (CD) spectroscopy is a powerful analytical technique for stereochemical characterization.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores. In the context of benzimidazole derivatives, the aromatic benzimidazole system and any other chromophoric substituents act as the primary absorbers of UV-Vis light.

Research on chiral benzimidazole C-nucleoside analogs has demonstrated a direct correlation between the stereochemistry at the chiral centers and the observed CD spectrum. nih.govresearchgate.net This allows for the assignment of anomeric configuration in these sugar-derived benzimidazoles. nih.govresearchgate.net The main bands in the CD spectra of such compounds, often found between 210 and 355 nm, are typically assigned to π-π* and n-π* electronic transitions within the heterocyclic moieties. rsc.org The sign and intensity of the Cotton effects in the CD spectrum can provide definitive proof of the enantiomeric relationship between two stereoisomers, as mirror-image CD spectra are expected. rsc.org

Therefore, for the broader class of chiral benzimidazol-2-one derivatives, CD spectroscopy serves as an invaluable tool for:

Confirming the enantiomeric purity of a sample.

Assigning the absolute configuration of stereocenters, often by comparing experimental spectra to those of known compounds or to theoretically computed spectra.

Studying conformational changes in solution.

Quantum Chemical and Molecular Modeling Investigations of 1,3 Dibenzyl 5 Chlorobenzimidazol 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Molecular Orbitals (FMOs), and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the electronic structure, molecular orbitals, and various reactivity descriptors for a compound like 1,3-Dibenzyl-5-chlorobenzimidazol-2-one.

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. In studies of benzimidazole (B57391) derivatives, DFT calculations are routinely used to determine these orbital energies. nih.gov The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient regions. This distribution is key to understanding charge transfer interactions within the molecule. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. Calculated as ω = χ² / (2η).

These parameters, derived from DFT calculations, offer a comprehensive profile of the molecule's reactivity.

Table 1: Representative Global Reactivity Descriptors for Benzimidazole Derivatives This table presents typical values for related compounds as benchmarks for understanding the potential reactivity of this compound.

| Parameter | Formula | Typical Value Range (eV) |

|---|---|---|

| EHOMO | - | -6.0 to -7.0 |

| ELUMO | - | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 4.75 |

Conformational Analysis and Energy Landscapes via Computational Methods

The three-dimensional structure of this compound dictates its physical and chemical properties. Conformational analysis using computational methods explores the different spatial arrangements (conformers) of the molecule and their relative energies.

Experimental data from X-ray crystallography provides a solid-state snapshot of the molecule's conformation. For this compound, crystallographic studies reveal that the aromatic rings of the two benzyl (B1604629) substituents are located on opposite sides of the planar benzimidazole core. nih.gov The alignment of these benzyl rings with respect to the fused-ring system is defined by specific torsion angles. nih.gov

Computational methods, such as potential energy surface (PES) scans, are employed to map the energy landscape of the molecule. By systematically rotating specific bonds (e.g., the bonds connecting the benzyl groups to the nitrogen atoms), researchers can identify low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This analysis reveals the molecule's flexibility and the most probable conformations in different environments. For substituted aromatic compounds, the interplay between steric hindrance and electronic interactions determines the preferred orientation of the substituents. rsc.org

Table 2: Experimental Torsion Angles for this compound Data obtained from single-crystal X-ray diffraction, showing the alignment of the benzyl rings relative to the benzimidazole system in two independent molecules found in the crystal lattice. nih.gov

| Molecule | Benzyl Ring 1 Alignment | Benzyl Ring 2 Alignment |

|---|---|---|

| 1 | 77.0 (1)° | 78.1 (1)° |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While conformational analysis identifies stable structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular vibrations, rotations, and conformational changes.

By placing the molecule in a simulated box of solvent (e.g., water, dimethyl sulfoxide), MD can be used to study how solvent molecules interact with different parts of the compound. nih.gov For this compound, simulations would reveal the solvation structure around the hydrophobic benzyl groups, the polar carbonyl group, and the chlorine atom. These solvent interactions can significantly influence the conformational preferences and reactivity of the molecule. For instance, the presence of a solvent can disrupt the hydrogen bonding structure of water, potentially increasing the solubility of the compound. nih.gov MD simulations are also crucial for understanding the stability of complexes formed between a molecule and a biological target, such as an enzyme or receptor. nih.gov

Prediction of Spectroscopic Parameters through Computational Approaches (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be used to confirm or interpret experimental results. For this compound, methods like DFT can be used to calculate NMR chemical shifts and vibrational frequencies.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting 1H and 13C NMR chemical shifts. nih.gov Calculations are often performed in a simulated solvent environment to better match experimental conditions. nih.gov The predicted chemical shifts are then compared with experimental spectra. A high correlation between the calculated and observed values provides strong support for the proposed molecular structure. This comparative analysis is essential for the correct assignment of complex spectra.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) are used to assign the experimental IR bands. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net

Table 3: Example of Data Presentation for Computational vs. Experimental NMR This table illustrates how predicted and experimental 13C NMR data are typically compared to validate a molecular structure. Specific data for the title compound is not available and this serves as a template.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 (C=O) | 155.0 | 157.2 | 2.2 |

| C4 | 120.5 | 121.1 | 0.6 |

| C5 (C-Cl) | 125.8 | 126.9 | 1.1 |

| C6 | 122.3 | 123.0 | 0.7 |

| C7 | 110.1 | 110.8 | 0.7 |

| C8 (C-N) | 135.4 | 136.5 | 1.1 |

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are indispensable for investigating the mechanisms of chemical reactions. For this compound, these studies can elucidate the pathway of its synthesis, which involves the N-alkylation of 5-chloro-1H-benzimidazol-2(3H)-one with benzyl chloride. nih.gov

By calculating the potential energy surface for the reaction, researchers can identify the lowest energy path from reactants to products. This involves locating the geometry and energy of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such studies can confirm whether the reaction proceeds through, for example, an SN2 mechanism and can explain the regioselectivity of the reaction. Computational analysis of reaction pathways can reveal them to be concerted but asynchronous or to proceed via a two-stage, one-step mechanism. researchgate.net These theoretical insights provide a detailed molecular-level understanding that is often difficult to obtain through experimental means alone.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of molecules with their physical properties or biological activities. vjs.ac.vn For benzimidazolone derivatives, QSPR/QSAR studies can be used to predict properties like solubility, toxicity, or binding affinity to a biological target. benthamdirect.com

The process involves calculating a set of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. A mathematical model is then developed to relate these descriptors to the property of interest. A robust QSAR model, validated through internal and external statistical tests (e.g., R², Q²), can be used to predict the activity of new, unsynthesized compounds. vjs.ac.vnnih.gov This predictive capability is highly valuable in drug discovery and materials science, as it allows for the rational design of new benzimidazolone derivatives with enhanced or optimized properties, thereby reducing the need for extensive trial-and-error synthesis and testing. tandfonline.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-chloro-1H-benzimidazol-2(3H)-one |

| Benzyl chloride |

Exploration of Advanced Material and Catalytic Applications of Benzimidazol 2 One Derivatives

Role of Benzimidazol-2-one (B1210169) Scaffolds in Organic Electronic Materials

There is currently no available research data on the specific use of 1,3-Dibenzyl-5-chlorobenzimidazol-2-one in the field of organic electronic materials.

Organic Semiconductors and Field-Effect Transistors

There are no published findings regarding the investigation of this compound for its potential as an organic semiconductor or its use in the fabrication of field-effect transistors.

Application as Ligands in Coordination Chemistry and Metal Organic Frameworks (MOFs)

While benzimidazole (B57391) derivatives are known to act as ligands in coordination chemistry, there is no specific research available on the use of this compound for this purpose.

Design of Benzimidazol-2-one Ligands for Specific Metal Complexation

There are no documented studies on the design or synthesis of metal complexes using this compound as a ligand for specific metal complexation.

Catalytic Activity of Metal-Benzimidazol-2-one Complexes

As there is no information on the formation of metal complexes with this compound, there is consequently no research on the catalytic activity of such complexes.

Utilization in Supramolecular Chemistry for Self-Assembly and Host-Guest Systems

The scientific literature does not report any investigations into the use of this compound in the field of supramolecular chemistry, including its potential for self-assembly or the formation of host-guest systems.

Compound and Data Tables

The following table lists the primary chemical compound discussed in this article.

| Compound Name |

| This compound |

| 5-chloro-1H-benzimidazol-2(3H)-one |

| Benzyl (B1604629) chloride |

| Potassium carbonate |

The table below summarizes the availability of research findings for the specified applications of this compound.

| Section | Topic | Research Findings Available |

| 6.1.1 | Luminescent Materials and OLEDs | No |

| 6.1.2 | Organic Semiconductors and FETs | No |

| 6.2.1 | Ligand for Metal Complexation | No |

| 6.2.2 | Catalytic Activity of Metal Complexes | No |

| 6.3 | Supramolecular Chemistry | No |

Advanced Polymeric Materials Incorporating Benzimidazol-2-one Units

The incorporation of benzimidazolone derivatives into polymer backbones is a strategy to enhance thermal stability, mechanical strength, and other desirable properties of the resulting materials. While research into polymers specifically incorporating the this compound unit is a niche field, the fundamental chemistry allows for its potential use. The benzyl groups at the N1 and N3 positions offer a degree of steric influence and solubility, while the chloro-substituent on the benzene (B151609) ring can modify electronic properties and intermolecular interactions within a polymer matrix.

The general approach involves synthesizing di-functionalized benzimidazolone monomers that can be polymerized. For a compound like this compound to be used in polymerization, it would typically require further modification to introduce reactive groups, such as hydroxyl, amino, or carboxylic acid functionalities, onto the benzyl rings. These groups could then participate in step-growth polymerization reactions (e.g., polycondensation) to form polyesters, polyamides, or polyimides. The presence of the rigid and polar benzimidazolone core would be expected to contribute to high glass transition temperatures and thermal stability in the final polymer.

Development as Advanced Intermediates in Complex Chemical Synthesis

The compound this compound serves as a valuable intermediate in multi-step organic synthesis, primarily in the creation of more complex heterocyclic structures. Its utility stems from the stability of the core structure and the reactivity of the substituents, which can be selectively modified.

One of the primary applications of this intermediate is in the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. The synthesis typically involves the debenzylation of the N1 and N3 positions, followed by further functionalization. The 5-chloro substituent can also be a site for further chemical modification through cross-coupling reactions, allowing for the introduction of a wide variety of functional groups to tune the electronic and steric properties of the final NHC ligand.

Table 1: Synthetic Utility of this compound

| Role | Reaction Type | Subsequent Product Class | Key Feature Utilized |

|---|---|---|---|

| Precursor | Debenzylation, Alkylation/Arylation | N-Heterocyclic Carbene (NHC) Ligands | Stable benzimidazolone core, reactive N-positions after debenzylation. |

| Intermediate | Palladium-catalyzed Cross-Coupling | Functionalized Benzimidazolones | Reactivity of the C-Cl bond for C-C or C-N bond formation. |

| Building Block | Multi-step Synthesis | Biologically Active Molecules | Provides a rigid scaffold for building complex molecular architectures. |

For example, the chloro group at the 5-position can be replaced via a Buchwald-Hartwig amination to install new nitrogen-based functional groups, or through a Suzuki coupling to form a new carbon-carbon bond, dramatically increasing the molecular complexity. This strategic placement of a halogen atom makes this compound a more versatile intermediate than its non-halogenated counterpart.

Sensing Applications Based on Benzimidazol-2-one Derivatives (e.g., Chemosensors for Specific Analytes, Ion Recognition)

Benzimidazolone derivatives are attractive scaffolds for the design of chemosensors due to their rigid structure, hydrogen-bonding capabilities (in N-H containing analogues), and tunable photophysical properties. While specific studies on this compound as a sensor are not widely documented, its structure contains the essential elements for such applications.

The core principle involves attaching a signaling unit (a chromophore or fluorophore) to the benzimidazolone scaffold, which also bears a receptor site for a specific analyte (e.g., a metal ion or an anion). The binding of the analyte to the receptor triggers a change in the electronic properties of the system, resulting in a detectable optical response, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor).

In the case of this compound, the structure could be modified to act as a sensor. For instance, the chloro-substituent could be replaced with a receptor group via nucleophilic aromatic substitution or a cross-coupling reaction. The benzyl groups influence the solubility and can prevent undesirable aggregation in solution, which is crucial for reliable sensor performance. The electron-withdrawing nature of the chloro group and the carbonyl group can also be harnessed to modulate the electronic environment of an attached fluorophore, potentially enhancing the sensitivity of the sensor.

Corrosion Inhibition Studies

Benzimidazole derivatives are well-known corrosion inhibitors for various metals in acidic and neutral environments. Their effectiveness is attributed to their ability to adsorb onto the metal surface through the nitrogen and, in some cases, oxygen atoms, forming a protective film that isolates the metal from the corrosive medium.

The compound this compound possesses several structural features that suggest its potential as a corrosion inhibitor. These include:

Heteroatoms: The presence of two nitrogen atoms and one oxygen atom in the heterocyclic ring, which can act as active centers for adsorption on a metal surface.

Aromatic Rings: The benzimidazole core and the two benzyl groups provide a large surface area coverage and can interact with the metal surface via π-electron donation.

Substituents: The electron-withdrawing chloro group can influence the electron density distribution in the molecule, potentially enhancing its adsorption characteristics. The bulky benzyl groups can also contribute to forming a more robust and dense protective layer.

Table 2: Potential Corrosion Inhibition Features of this compound

| Structural Feature | Potential Role in Corrosion Inhibition |

|---|---|

| Benzimidazolone Core | Contains N and O heteroatoms for strong adsorption to metal surfaces. |

| Benzyl Groups (N1, N3) | Increase surface area coverage, forming a dense protective barrier. |

| Chloro Group (C5) | Modifies electron density of the aromatic system, influencing adsorption strength. |

| π-Electrons | Aromatic rings can interact with vacant d-orbitals of metals, strengthening the inhibitor film. |

Studies on similar benzimidazolone structures have shown that they function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The mechanism involves the physical blocking of active sites on the metal surface and the chemical interaction between the inhibitor's electrons and the metal's d-orbitals. While direct experimental data for this compound is limited in publicly accessible literature, its molecular structure strongly supports its candidacy for further investigation in this field.

Emerging Research Directions and Future Challenges in Benzimidazol 2 One Chemistry

Innovations in Sustainable Synthesis and Green Chemistry for Benzimidazol-2-one (B1210169) Derivatives

The chemical industry's shift towards environmental sustainability has profoundly impacted the synthesis of benzimidazol-2-one derivatives. nih.gov Traditional synthetic routes often involve harsh conditions, hazardous solvents, and expensive catalysts, prompting the development of greener alternatives. researchgate.netorganic-chemistry.org The goal is to design processes that are not only efficient and cost-effective but also minimize waste and environmental impact. nih.gov

Key innovations in this area focus on several principles of green chemistry:

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool to accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govmdpi.com Microwave-assisted synthesis can often be performed in the absence of a solvent, further enhancing its green credentials. nih.govranbarr.com For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved with high efficiency under solvent-free microwave conditions. ranbarr.com

Green Solvents and Catalysts: The use of environmentally benign solvents is a cornerstone of green synthesis. Deep eutectic solvents (DES) are gaining traction as they can act as both the reaction medium and catalyst, simplifying work-up procedures. morressier.comorganic-chemistry.org Water, another green solvent, has been successfully used for benzimidazole (B57391) synthesis at high temperatures, with some reactions yielding crystals pure enough for direct X-ray diffraction analysis. rsc.org Furthermore, research is focused on developing catalyst-free reactions or employing reusable, non-toxic catalysts like ammonium (B1175870) chloride or copper sulfate (B86663) in aqueous media to reduce the environmental burden. acs.orgresearchgate.netnaturalpigments.eu

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. rsc.orgacs.org Methods like the direct condensation of o-phenylenediamines with aldehydes or carboxylic acids are favored as they generate fewer byproducts. organic-chemistry.orgrsc.org Step- and atom-economical syntheses, for example, using elemental sulfur to mediate redox condensation, offer a greener pathway by utilizing more stable and readily available starting materials. nih.gov

The table below summarizes some green synthetic approaches for benzimidazole derivatives.

| Green Approach | Key Features | Advantages | Representative Starting Materials |

| Microwave-Assisted Synthesis | Rapid heating, solvent-free options. nih.govranbarr.com | Reduced reaction times, higher yields, energy efficiency. nih.govranbarr.com | o-Phenylenediamine (B120857), Aldehydes. ranbarr.com |

| Deep Eutectic Solvents (DES) | Acts as both solvent and reagent. morressier.comorganic-chemistry.org | Simplified work-up, high yields. morressier.comorganic-chemistry.org | o-Phenylenediamine, Aldehydes. organic-chemistry.org |

| Catalyst-Free Synthesis in Water | Utilizes high-temperature water as a solvent. rsc.org | Environmentally benign, potential for in-situ crystallization. rsc.org | 1,2-Phenylenediamine, Benzoic acid. rsc.org |

| Ammonium Bromide Catalysis | Mild, room temperature conditions. acs.org | Simple, eco-friendly, good yields. acs.org | o-Phenylenediamine, Substituted aldehydes. acs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and discovery of new benzimidazol-2-one derivatives. These computational tools can rapidly screen vast virtual libraries of compounds and predict their physicochemical properties and biological activities, significantly accelerating the research and development process. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. morressier.comorganic-chemistry.orgresearchgate.net For benzimidazole derivatives, 2D and 3D-QSAR models have been developed to predict their efficacy as anticancer or antibacterial agents. acs.orgmfa.org These models help in identifying key structural features that are crucial for a compound's activity, guiding the design of more potent analogues. acs.org For instance, a 2D-QSAR model for 2-substituted benzimidazoles against breast cancer cell lines identified derivatives with high predicted activity, which were subsequently synthesized and confirmed in vitro. mfa.org